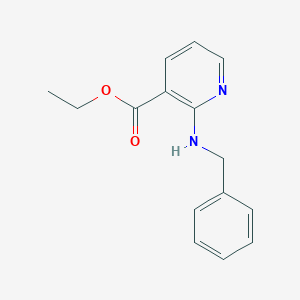

Ethyl 2-(benzylamino)pyridine-3-carboxylate

Description

Ethyl 2-(benzylamino)pyridine-3-carboxylate is a pyridine-derived heterocyclic compound featuring a benzylamino substituent at the 2-position and an ester group at the 3-position. Its structural flexibility allows for diverse modifications, enabling optimization of pharmacological properties such as solubility, metabolic stability, and target binding .

Properties

CAS No. |

50351-73-0 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

ethyl 2-(benzylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-15(18)13-9-6-10-16-14(13)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,16,17) |

InChI Key |

BJJWRGYSRWYXLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves nucleophilic substitution or addition reactions where the benzylamino group is introduced onto a pyridine ring bearing a suitable leaving group or reactive site at the 2-position, while the ester functionality is either introduced beforehand or retained throughout the synthesis.

Method Based on Catalytic Addition of Aminopyridine to Ethyl Acrylate

One efficient method involves the reaction of 2-aminopyridine with ethyl acrylate under acid catalysis to form ethyl 3-(pyridin-2-ylamino)propanoate, a close structural analogue and precursor to this compound. This method is described as follows:

- Reactants: 2-Aminopyridine and ethyl acrylate

- Catalyst: Trifluoromethanesulfonic acid

- Solvent: Anhydrous ethanol

- Conditions: Oil bath heating at 120–160 °C under nitrogen atmosphere for 16–20 hours

- Workup: Washing with organic solvents, concentration under reduced pressure, recrystallization to obtain pure product

- Yield: Approximately 80% with 99% purity by HPLC analysis

This method emphasizes mild conditions, relatively high yield, and purity, with the advantage of using inexpensive and readily available starting materials. The reaction proceeds via nucleophilic addition of the amino group to the activated alkene of ethyl acrylate, followed by stabilization of the resulting intermediate.

Multi-step Synthesis Involving Pyridine N-oxide Intermediates and Catalytic Hydrogenation

An alternative and more complex synthetic route involves:

- Synthesis of 2-chloropyridine N-oxide (yield 87%)

- Preparation of β-alanine carbethoxy hydrochloride (yield 93%)

- Reaction between these intermediates to form 3-(pyridin-2-ylamino)ethyl propionate N-oxide (yield 70%)

- Final catalytic hydrogenation using palladium on carbon catalyst to yield this compound (yield 92%)

- Total overall recovery approximately 52% over about 100 hours

This route is more time-consuming and involves multiple purification steps but can provide high-purity product suitable for pharmaceutical applications.

Comparative Summary of Preparation Methods

Research Findings and Notes

The catalytic acid-mediated addition method provides a balance of yield, purity, and operational simplicity, making it suitable for scale-up and industrial applications.

The multi-step method involving N-oxide intermediates and catalytic hydrogenation, while more complex, can achieve high purity but at the cost of longer reaction times and lower overall yield.

Mechanistic studies on related pyridine derivatives reveal that the steric bulk of the amine and reaction conditions critically affect the chemoselectivity and stability of the amino-substituted products.

No direct references were found describing one-step direct benzylation of ethyl 2-aminopyridine-3-carboxylate; thus, the above methods represent the most documented approaches.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)pyridine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzylamino)pyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of the target, leading to inhibition or activation of the target’s function. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues with Substituted Pyridine Cores

a) Ethyl 2-(benzylamino)-5-bromonicotinate

- Structure : Differs by a bromine atom at the 5-position of the pyridine ring.

- Key Properties: Molecular Weight: 351.20 g/mol (vs. 286.31 g/mol for the non-brominated parent compound). Biological Relevance: Bromine’s electron-withdrawing nature may influence electronic interactions with biological targets, such as enzymes or receptors .

b) Ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

- Structure: Replaces pyridine with a thieno-pyran core and substitutes benzylamino with a perfluorobenzamido group.

- Key Properties: Anti-Tubercular Activity: Exhibits potent activity against Mycobacterium tuberculosis (MIC = 67 nM), attributed to the electron-deficient perfluorobenzamido group enhancing target binding . ADME Profile: Improved metabolic stability compared to non-fluorinated analogs, likely due to reduced oxidative metabolism .

Heterocyclic Core Modifications

a) Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (2f)

- Structure: Features a tetrahydrothieno-pyridine core instead of pyridine.

- Synthetic Utility: Used in the synthesis of fused heterocycles via cyclocondensation reactions .

b) Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate (6d)

- Structure : Imidazo-pyridine core with trifluoromethyl groups.

- Key Properties :

- Electron-Deficient Aromatic System : The bis(trifluoromethyl) group enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes.

- Spectroscopic Data : Distinct $^{13}\text{C}$ NMR shifts (e.g., δ 161.51 for the ester carbonyl) confirm electronic differences compared to pyridine analogs .

Substituent-Driven Pharmacological Activity

Key Observations :

Biological Activity

Ethyl 2-(benzylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H14N2O2

- Molecular Weight : 234.26 g/mol

The compound features a pyridine ring substituted with an ethyl ester and a benzylamino group, which contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties against various bacterial strains.

Case Studies

-

In Vitro Antibacterial Testing :

- A study evaluated the antibacterial efficacy of several pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria were determined.

- Results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.01 to 0.05 mg/mL, suggesting its potential as an antibacterial agent .

- Mechanism of Action :

Antifungal Activity

This compound also demonstrates antifungal activity.

Experimental Findings

- In a comparative study of various alkaloids, this compound exhibited antifungal properties with MIC values against Candida albicans ranging from 0.005 to 0.03 mg/mL, indicating strong potential as an antifungal agent .

Anticancer Activity

The compound has shown promising results in anticancer research.

Research Insights

-

Cell Line Studies :

- In vitro studies on cancer cell lines revealed that this compound induced apoptosis in various cancer types, including breast and lung cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating effective cytotoxicity .

- The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators such as PCNA .

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

Q & A

Basic: What are the key steps in synthesizing Ethyl 2-(benzylamino)pyridine-3-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a condensation reaction between pyridine-3-carboxylate derivatives and benzylamine. Key steps include:

- Reagent selection : Use of ethyl 2-chloropyridine-3-carboxylate as a starting material, reacting with benzylamine under reflux conditions.

- Temperature control : Maintaining temperatures between 80–100°C to ensure complete substitution while avoiding side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility) and employing catalysts like triethylamine to enhance reaction efficiency .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Essential techniques include:

- NMR spectroscopy : H and C NMR to confirm the benzylamino group (δ ~4.5 ppm for –NH–CH–) and ester functionality (δ ~1.3 ppm for ethyl CH).

- IR spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1700 cm (ester C=O).

- Mass spectrometry : Molecular ion peak matching the molecular weight (MW: 296.34 g/mol) .

Advanced: How can X-ray crystallography resolve the crystal structure of this compound, and what challenges might arise during data collection?

X-ray crystallography involves:

- Data collection : Using SMART/SAINT systems for diffraction data, with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : SHELXTL software for solving hydrogen bonding networks and torsional angles.

Challenges include crystal quality (e.g., twinning) and resolving disorder in flexible groups like the benzyl moiety. Pre-screening with powder XRD is recommended to assess crystallinity .

Advanced: What computational methods are recommended to predict the binding affinity of this compound with biological targets?

The Glide XP scoring function in Schrödinger Suite is effective for docking studies. Key parameters:

- Hydrophobic enclosure : Assess interactions between the benzyl group and lipophilic protein pockets.

- Hydrogen-bond networks : Evaluate interactions between the pyridine ring and active-site residues.

Validate predictions with in vitro assays (e.g., fluorescence polarization) to correlate computational and experimental binding data .

Basic: What are the common impurities encountered during synthesis, and how can they be identified and separated?

Common impurities include:

- Unreacted starting materials : Ethyl 2-chloropyridine-3-carboxylate (detected via HPLC retention time comparison).

- Benzylamine adducts : TLC (Rf ~0.3 in ethyl acetate/hexane 1:2).

Separation methods: Preparative HPLC with a C18 column or gradient elution chromatography .

Advanced: How do solvent and temperature influence regioselectivity in nucleophilic substitution reactions involving this compound?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the pyridine C2 position.

- Temperature : Higher temperatures (>100°C) may lead to ester hydrolysis, reducing yield. Optimal range: 60–80°C in toluene .

Basic: What purification techniques are most effective for isolating this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3 ratio).

- Recrystallization : Ethanol/water (3:1) to remove hydrophilic impurities. Monitor purity via H NMR integration of aromatic protons .

Advanced: How can researchers assess the anti-inflammatory potential of this compound while minimizing off-target effects?

- In vitro models : COX-2 inhibition assays (ELISA) using macrophage cells.

- Selectivity screening : Compare IC values against COX-1 to evaluate specificity.

- Metabolic stability : Liver microsome assays to predict pharmacokinetics .

Basic: What parameters are critical during scale-up from laboratory to pilot plant?

- Mixing efficiency : Use mechanical stirring to ensure uniform heat distribution.

- Reactor type : Batch reactors with temperature-controlled jackets for reproducibility.

- Safety protocols : Monitor exothermic peaks via differential scanning calorimetry (DSC) .

Advanced: How should discrepancies in reported reaction yields be addressed?

- Variable analysis : Compare solvent systems (e.g., DMF vs. THF), catalyst loadings (e.g., triethylamine vs. DBU), and reaction times.

- Reproducibility testing : Conduct triplicate runs under standardized conditions.

- Data normalization : Adjust yields based on substrate purity (HPLC >98%) and moisture content (Karl Fischer titration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.